molecular formula C10H12O4 B13581327 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid

2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid

Cat. No.: B13581327
M. Wt: 196.20 g/mol
InChI Key: KYGFEGVSCJQFPD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid is an organic compound with a complex structure that includes a hydroxyl group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable reagent to introduce the hydroxyl and acetic acid groups. This process typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the oxidation of precursor compounds using air or oxygen in the presence of catalysts. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts at a pH value of ≤ 7 and temperatures around 50°C can produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through appropriate reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O4/c1-6-3-4-8(14-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

KYGFEGVSCJQFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(=O)O)O

Origin of Product

United States

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